molecular formula C7H13Br B190018 (2-Bromoethyl)cyclopentane CAS No. 18928-94-4

(2-Bromoethyl)cyclopentane

Cat. No. B190018
CAS RN: 18928-94-4
M. Wt: 177.08 g/mol
InChI Key: GYZRFKCNMIPTEI-UHFFFAOYSA-N
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Description

“(2-Bromoethyl)cyclopentane” is a chemical compound with the molecular formula C7H13Br . Its average mass is 177.082 Da and its monoisotopic mass is 176.020050 Da .


Synthesis Analysis

The synthesis of “(2-Bromoethyl)cyclopentane” involves several steps. The reaction conditions vary, but some methods involve the use of ethanol or sodium carbonate at 150℃ . Other methods involve the use of sulfuric acid and hydrogen bromide .


Molecular Structure Analysis

The molecular structure of “(2-Bromoethyl)cyclopentane” consists of a cyclopentane ring with a two-carbon chain attached, one of which is bonded to a bromine atom .


Physical And Chemical Properties Analysis

“(2-Bromoethyl)cyclopentane” is a liquid at room temperature . It has a molecular weight of 177.08 .

Scientific Research Applications

  • Synthesis of Organic Compounds

    Cyclopentane-1,2-dione, derived from compounds like 2-bromocyclopentanone, which is closely related to (2-Bromoethyl)cyclopentane, is used as a synthetic intermediate in creating a variety of organic compounds. These include propellanes, iso-coumarones, and pyrazines. It's also seen as a potential precursor to sesquiterpene, modhephene (Wrobel & Cook, 1980).

  • Catalysis in Chemical Reactions

    Palladium-tetraphosphine catalysis, involving cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane, has been shown to be effective in the cross-coupling of aryl bromides with arylboronic acids. This process can achieve very high substrate–catalyst ratios in good yields (Feuerstein et al., 2001).

  • Synthesis of Spirocyclopropanes

    Efficient synthesis of cycloalkane-1,3-dione-2-spirocyclopropanes from 1,3-cycloalkanediones using sulfonium salts, including (1-aryl-2-bromoethyl)-dimethylsulfonium bromides, has been achieved. This method also allows for a one-pot synthesis of tetrahydroindol-4(5H)-one from 1,3-cyclohexanedione (Nambu et al., 2015).

  • Cyclisation Processes

    2-Bromo-1,6-dienes and -1,7-dienes can be catalytically cyclised to form a mixture of cyclopentane and cyclohex-3-ene derivatives. This process is influenced by the choice of catalysts, like Wilkinson's catalyst or palladium catalysts (Grigg et al., 1988).

  • Electrochemical Reduction Studies

    The electrochemical reduction of various halopentanes, including bromopentanes, at carbon electrodes in specific media results in a variety of products like cyclopentane and n-pentane. This showcases the potential of (2-Bromoethyl)cyclopentane in electrochemical studies (Pritts & Peters, 1994).

Safety And Hazards

“(2-Bromoethyl)cyclopentane” is classified as a warning under the GHS07 pictogram . It has hazard statements H227, H302, H315, H319, H335, and H412 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromoethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c8-6-5-7-3-1-2-4-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZRFKCNMIPTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507686
Record name (2-Bromoethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)cyclopentane

CAS RN

18928-94-4
Record name (2-Bromoethyl)cyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromoethyl)cyclopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SF BIRCH, RA DEAN, NJ HUNTER… - The Journal of …, 2002 - ACS Publications
In an earlier paper1, Birch et al. reported the isolation from an Agha Jari (S. Persia) kerosineof a sulfide which was apparently 8-thiabicyc] o [3.2. 11-octane and suggested that other …
Number of citations: 44 pubs.acs.org
M Frenkel, X Hong, Q Dong, X Yan… - Densities of …, 2003 - Springer
This document is part of Subvolume J ‘Densities of Halohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and their Mixtures’ of Landolt-Börnstein - Group …
Number of citations: 0 link.springer.com

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